molecular formula C27H26ClN3O3S B2398761 3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE CAS No. 866871-54-7

3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE

Cat. No.: B2398761
CAS No.: 866871-54-7
M. Wt: 508.03
InChI Key: YMEZWAGTRGNRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a piperazine ring substituted with a methoxyphenyl group, and a methyl group on the quinoline core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonyl group, and the attachment of the piperazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonylation and subsequent piperazine substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core or the piperazine ring.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-19-7-12-23-22(17-19)27(26(18-29-23)35(32,33)21-10-8-20(28)9-11-21)31-15-13-30(14-16-31)24-5-3-4-6-25(24)34-2/h3-12,17-18H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEZWAGTRGNRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.